(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
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Overview
Description
(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, fluorine, and phenyl groups attached to a dihydropyrrolo[3,4-c]pyrazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3aS,6aS)-3-(4-chlorophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- (3aS,6aS)-3-(4-bromophenyl)-5-(4-methylphenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H15BrFN3O2 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C23H15BrFN3O2/c24-15-8-6-14(7-9-15)20-19-21(28(26-20)18-4-2-1-3-5-18)23(30)27(22(19)29)17-12-10-16(25)11-13-17/h1-13,19,21H/t19-,21+/m1/s1 |
InChI Key |
CDVYKAWKMMLYKS-CTNGQTDRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2[C@H]3[C@@H](C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C3C(C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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